Ethyl 4-chloroquinoline-5-carboxylate
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Overview
Description
Ethyl 4-chloroquinoline-5-carboxylate is a quinoline derivative known for its significant applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-5-carboxylate typically involves the Friedländer condensation reaction. This method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Using agents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Employing hydrogenation catalysts such as palladium on carbon.
Substitution: Utilizing reagents like alkyl Grignard reagents for cross-coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloroquinoline-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate
- Quinoline-3-carboxylates
Comparison: Ethyl 4-chloroquinoline-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to other quinoline carboxylates, it exhibits distinct pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 4-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |
InChI Key |
NJYFGIBYRCWHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Cl |
Origin of Product |
United States |
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